tert-Butyl-DCL

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

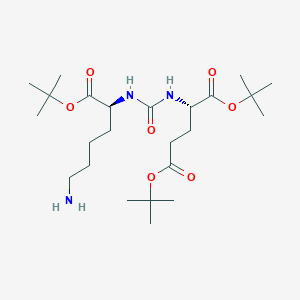

ditert-butyl (2S)-2-[[(2S)-6-amino-1-[(2-methylpropan-2-yl)oxy]-1-oxohexan-2-yl]carbamoylamino]pentanedioate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H45N3O7/c1-22(2,3)32-18(28)14-13-17(20(30)34-24(7,8)9)27-21(31)26-16(12-10-11-15-25)19(29)33-23(4,5)6/h16-17H,10-15,25H2,1-9H3,(H2,26,27,31)/t16-,17-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXWXFSGSTGXUFO-IRXDYDNUSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCC(C(=O)OC(C)(C)C)NC(=O)NC(CCCCN)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)CC[C@@H](C(=O)OC(C)(C)C)NC(=O)N[C@@H](CCCCN)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H45N3O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101107929 |

Source

|

| Record name | 1,5-Bis(1,1-dimethylethyl) N-[[[(1S)-5-amino-1-[(1,1-dimethylethoxy)carbonyl]pentyl]amino]carbonyl]-L-glutamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101107929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

487.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1025796-31-9 |

Source

|

| Record name | 1,5-Bis(1,1-dimethylethyl) N-[[[(1S)-5-amino-1-[(1,1-dimethylethoxy)carbonyl]pentyl]amino]carbonyl]-L-glutamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1025796-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5-Bis(1,1-dimethylethyl) N-[[[(1S)-5-amino-1-[(1,1-dimethylethoxy)carbonyl]pentyl]amino]carbonyl]-L-glutamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101107929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unveiling the Molecular Machinery: A Technical Guide to the Mechanism of Action of tert-Butyl-DCL

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl-DCL, also known by its chemical synonym (OtBu)KuE(OtBu)2, is a small molecule inhibitor targeting Prostate-Specific Membrane Antigen (PSMA), a transmembrane glycoprotein significantly overexpressed on the surface of prostate cancer cells.[1][2] This high expression and its enzymatic activity make PSMA a compelling target for both therapeutic intervention and diagnostic imaging in prostate cancer.[1][2] this compound has demonstrated potential as both an anticancer agent and a bioimaging tool, owing to its high selectivity and affinity for PSMA.[1][2][3] This in-depth technical guide delineates the mechanism of action of this compound, integrating available data, outlining relevant experimental protocols, and visualizing the intricate signaling pathways involved.

Core Mechanism: Inhibition of Prostate-Specific Membrane Antigen (PSMA)

The primary mechanism of action of this compound is the direct inhibition of the enzymatic activity of Prostate-Specific Membrane Antigen (PSMA). PSMA, also known as glutamate carboxypeptidase II (GCPII), is a type II transmembrane protein with dual enzymatic functions: folate hydrolase and N-acetylated-alpha-linked-acidic dipeptidase (NAALADase) activity.

DOT Script for the Core Mechanism of Action of this compound:

Caption: Core mechanism of this compound action.

Quantitative Data

A comprehensive search of publicly available scientific literature and databases did not yield specific quantitative data (e.g., Ki or IC50 values) for the binding affinity of this compound to PSMA. This information is likely held within proprietary databases of the developing institution or has not yet been published. For context, other reported small-molecule PSMA inhibitors exhibit binding affinities in the low nanomolar to picomolar range.

Downstream Signaling Pathways

Inhibition of PSMA's enzymatic activity by this compound is believed to modulate critical downstream signaling pathways that are aberrantly activated in prostate cancer. PSMA's generation of glutamate from extracellular substrates can activate metabotropic glutamate receptors (mGluRs), which in turn can trigger pro-survival signaling cascades. The two primary pathways implicated are the PI3K/Akt/mTOR pathway and the MAPK pathway .

The PI3K/Akt/mTOR Signaling Cascade

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, survival, and metabolism. In the context of PSMA activity, the binding of glutamate to mGluRs can lead to the activation of PI3K.

DOT Script for the PSMA-Mediated PI3K/Akt/mTOR Signaling Pathway:

Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound.

The MAPK Signaling Cascade

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling route that governs cell proliferation, differentiation, and survival. Similar to the PI3K/Akt pathway, its activation can be initiated by glutamate signaling through mGluRs.

DOT Script for the PSMA-Mediated MAPK Signaling Pathway:

Caption: Inhibition of the MAPK pathway by this compound.

By inhibiting PSMA, this compound effectively reduces the localized glutamate concentration, thereby dampening the activation of these pro-tumorigenic signaling pathways and leading to a reduction in cancer cell growth and proliferation.

Experimental Protocols

While specific experimental protocols for this compound are not publicly available, the following are detailed methodologies for key experiments typically used to characterize PSMA inhibitors.

PSMA Competitive Binding Assay

This assay is used to determine the binding affinity (Ki or IC50) of a test compound (e.g., this compound) against PSMA. It involves competing the test compound against a radiolabeled ligand known to bind to PSMA.

DOT Script for the PSMA Competitive Binding Assay Workflow:

Caption: Workflow for a PSMA competitive binding assay.

Methodology:

-

Cell Culture and Membrane Preparation:

-

Culture PSMA-expressing prostate cancer cell lines (e.g., LNCaP, C4-2B) under standard conditions.

-

For membrane preparations, harvest cells, lyse them by sonication or dounce homogenization in a hypotonic buffer, and pellet the membranes by ultracentrifugation. Resuspend the membrane pellet in an appropriate assay buffer.

-

-

Binding Assay:

-

In a multi-well plate, combine the PSMA-containing cell membranes or whole cells, a fixed concentration of a suitable radioligand (e.g., [125I]DCIT, [18F]DCFPyL), and varying concentrations of unlabeled this compound.

-

Incubate the mixture at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.

-

-

Separation and Detection:

-

Separate the bound from the free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand as a function of the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Cell Viability Assay

This assay measures the effect of this compound on the viability and proliferation of prostate cancer cells.

DOT Script for a Cell Viability Assay Workflow:

Caption: Workflow for a cell viability assay.

Methodology:

-

Cell Seeding:

-

Seed PSMA-expressing prostate cancer cells (e.g., LNCaP) and a PSMA-negative control cell line (e.g., PC-3) in 96-well plates at an appropriate density and allow them to adhere overnight.

-

-

Treatment:

-

Treat the cells with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

-

Incubation:

-

Incubate the plates for a predetermined period (e.g., 48, 72, or 96 hours) under standard cell culture conditions.

-

-

Viability Assessment:

-

MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals. Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or isopropanol with HCl) and measure the absorbance at ~570 nm.

-

CellTiter-Glo® Luminescent Cell Viability Assay: Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of metabolically active cells. Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the EC50 value (the concentration that causes a 50% reduction in cell viability).

-

Conclusion

This compound exerts its anticancer effects through the targeted inhibition of Prostate-Specific Membrane Antigen. This inhibition disrupts the enzymatic activity of PSMA, leading to the downregulation of pro-survival signaling pathways, primarily the PI3K/Akt/mTOR and MAPK cascades. While specific quantitative binding data for this compound remains to be publicly disclosed, the established role of PSMA in prostate cancer progression provides a strong rationale for its therapeutic potential. The experimental protocols outlined in this guide provide a framework for the further characterization of this compound and other novel PSMA inhibitors, facilitating their development as targeted therapies and diagnostic agents for prostate cancer.

References

The Advent of tert-Butyl-DCL: A Keystone in Prostate Cancer Theranostics

An In-depth Technical Guide on the Discovery, Synthesis, and Mechanism of a Prominent PSMA Inhibitor

This whitepaper provides a comprehensive overview of tert-Butyl-DCL, a significant small molecule inhibitor of Prostate-Specific Membrane Antigen (PSMA). Tailored for researchers, scientists, and professionals in drug development, this document delves into the foundational chemistry, synthesis protocols, and the biological impact of this compound on prostate cancer signaling pathways.

Introduction: The Rise of PSMA-Targeted Therapeutics

Prostate-Specific Membrane Antigen (PSMA) has emerged as a critical biomarker and therapeutic target in the landscape of prostate cancer diagnosis and treatment. Its expression is significantly elevated in prostate cancer cells, particularly in metastatic and castration-resistant forms, making it an ideal candidate for targeted therapies.[1][2] Urea-based glutamate-urea-lysine (Glu-urea-Lys) scaffolds have been identified as highly potent and specific inhibitors of PSMA's enzymatic activity.[3] this compound, chemically known as (S)-Di-tert-butyl 2-(3-((S)-6-amino-1-(tert-butoxy)-1-oxohexan-2-yl)ureido)pentanedioate, represents a key intermediate in the synthesis of these inhibitors.[4][][] The tert-butyl protecting groups offer synthetic advantages, ensuring stability during the construction of the core molecule and allowing for selective deprotection in later stages.[][] This guide will explore the discovery and detailed synthesis of this compound and its role in the broader context of PSMA inhibition.

Discovery and Rationale

The development of urea-based PSMA inhibitors was a pivotal advancement in targeting prostate cancer. These compounds were designed as peptidomimetic analogs that effectively bind to the active site of PSMA. The core structure, glutamate-urea-lysine, mimics the natural substrates of PSMA, thereby achieving high affinity and specificity. The incorporation of tert-butyl ester protecting groups, leading to the synthesis of molecules like this compound, was a strategic decision to facilitate multi-step syntheses and the attachment of various functional moieties, such as chelators for radiolabeling in theranostic applications.

Physicochemical Properties and Data

Quantitative data for this compound and its active, deprotected counterparts are crucial for understanding their therapeutic potential. The following table summarizes key physicochemical and biological parameters.

| Property | Value | Reference |

| Chemical Name | (S)-Di-tert-butyl 2-(3-((S)-6-amino-1-(tert-butoxy)-1-oxohexan-2-yl)ureido)pentanedioate | [4][] |

| Synonym | (OtBu)KuE(OtBu)2 | N/A |

| CAS Number | 1025796-31-9 | [4] |

| Molecular Formula | C24H45N3O7 | [7] |

| Molecular Weight | 487.63 g/mol | [7] |

| Topological Polar Surface Area | 146 Ų | [] |

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound involves the formation of a urea linkage between a protected glutamic acid derivative and a protected lysine derivative. The following protocol is a composite methodology based on established procedures for similar urea-based PSMA inhibitors.[3][8][9][10][11][12]

Materials and Reagents

-

L-Glutamic acid di-tert-butyl ester hydrochloride (H-Glu(OBut)-OBut HCl)

-

(S)-2-amino-6-(benzyloxycarbonylamino)hexanoic acid tert-butyl ester (H-Lys(Z)-OBut)

-

Triphosgene

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Palladium on carbon (Pd/C)

-

Hydrogen gas (H2)

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Experimental Procedure

Step 1: Formation of the Isocyanate Intermediate

-

Dissolve L-Glutamic acid di-tert-butyl ester hydrochloride in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Add N,N-Diisopropylethylamine (DIPEA) dropwise to the solution.

-

In a separate flask, dissolve triphosgene in anhydrous dichloromethane.

-

Slowly add the triphosgene solution to the glutamic acid derivative solution at -78°C.

-

Allow the reaction to stir at this temperature for a specified period to form the isocyanate intermediate.

Step 2: Urea Bond Formation

-

In a separate flask, dissolve (S)-2-amino-6-(benzyloxycarbonylamino)hexanoic acid tert-butyl ester in anhydrous dichloromethane.

-

Add the lysine derivative solution to the reaction mixture containing the isocyanate intermediate.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction and perform an aqueous workup to isolate the protected urea product.

-

Purify the product by column chromatography.

Step 3: Deprotection of the Lysine Side Chain

-

Dissolve the purified, protected urea product in a suitable solvent such as methanol or ethanol.

-

Add palladium on carbon (Pd/C) catalyst.

-

Subject the mixture to hydrogenation (e.g., using a balloon filled with hydrogen gas or a Parr hydrogenator) to remove the benzyloxycarbonyl (Z) protecting group from the lysine side chain.

-

Monitor the reaction for completion (e.g., by TLC).

-

Filter off the catalyst and concentrate the filtrate under reduced pressure to yield this compound.

This synthetic workflow is depicted in the following diagram:

Mechanism of Action and Signaling Pathways

The therapeutic efficacy of PSMA inhibitors stems from their ability to specifically target and disrupt the function of PSMA on prostate cancer cells. Upon deprotection of the tert-butyl groups, the active inhibitor binds to the enzymatic active site of PSMA. This binding can be leveraged to deliver cytotoxic payloads, such as radionuclides, directly to the tumor cells.[1]

Recent studies have elucidated that PSMA itself is not merely a passive biomarker but an active participant in prostate cancer progression. PSMA expression has been shown to redirect cell survival signaling from the MAPK pathway to the PI3K-AKT pathway.[13][14][15] This switch promotes cell survival and proliferation. Inhibition of PSMA's enzymatic activity can counteract this effect. By blocking PSMA, the downstream signaling cascade of the PI3K-AKT pathway is suppressed, which can lead to the induction of apoptosis.[16]

The proposed signaling pathway is as follows:

Furthermore, some PSMA-targeted therapies have been shown to induce apoptosis through the intrinsic pathway, involving the regulation of Bcl-2 family proteins and caspases.[2][17]

Conclusion and Future Directions

This compound is a fundamentally important molecule in the development of advanced diagnostics and therapeutics for prostate cancer. Its synthesis, while requiring careful control of protecting groups, provides a versatile platform for the creation of highly specific PSMA-targeted agents. The understanding of PSMA's role in cell signaling pathways opens new avenues for combination therapies where PSMA inhibitors could be used to sensitize tumors to other anticancer drugs. Future research will likely focus on optimizing the pharmacokinetic properties of these inhibitors and exploring their efficacy in a broader range of PSMA-expressing cancers.

References

- 1. What are PSMA inhibitors and how do they work? [synapse.patsnap.com]

- 2. PSMA-617 inhibits proliferation and potentiates the 177Lu-PSMA-617-induced death of human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. brieflands.com [brieflands.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 7. aablocks.com [aablocks.com]

- 8. Novel and Efficient Method for Solid Phase Synthesis of Urea-Containing Peptides Targeting Prostate Specific Membrane Antigen (PSMA) in Comparison with Current Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis and Preclinical Evaluation of Urea-Based Prostate-Specific Membrane Antigen-Targeted Conjugates Labeled with 177Lu - PMC [pmc.ncbi.nlm.nih.gov]

- 11. spandidos-publications.com [spandidos-publications.com]

- 12. Preparation and affinity identification of glutamic acid-urea small molecule analogs in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. PSMA redirects cell survival signaling from the MAPK to the PI3K-AKT pathways to promote the progression of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. urotoday.com [urotoday.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. A Novel Prostate-Specific Membrane-Antigen (PSMA) Targeted Micelle-Encapsulating Wogonin Inhibits Prostate Cancer Cell Proliferation via Inducing Intrinsic Apoptotic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Role of tert-Butyl-DCL and Analogous PSMA-Targeting Probes in the Bioimaging of Tumor Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the application of tert-Butyl-DCL and structurally similar Prostate-Specific Membrane Antigen (PSMA)-targeting fluorescent probes in the bioimaging of tumor cells. While specific photophysical and quantitative bioimaging data for this compound are not extensively available in the public domain, this document provides a comprehensive overview based on analogous, well-characterized PSMA inhibitors. The guide outlines the core principle of PSMA-targeted imaging, summarizes key quantitative data from related fluorescent probes, provides detailed experimental protocols for their use in a research setting, and visualizes the underlying mechanisms and workflows through diagrams.

Introduction: The Principle of PSMA-Targeted Bioimaging

Prostate-Specific Membrane Antigen (PSMA) is a transmembrane glycoprotein that is significantly overexpressed on the surface of prostate cancer cells, as well as in the neovasculature of various other solid tumors. This overexpression makes it an attractive target for the specific delivery of imaging agents and therapeutics. Small molecule inhibitors, such as this compound, are designed to bind with high affinity and selectivity to the enzymatic active site of PSMA.[1][2][3]

When these small molecule inhibitors are conjugated to a fluorescent dye, they become powerful tools for bioimaging. These fluorescent probes can be used to visualize and quantify the presence of PSMA-expressing tumor cells in both in vitro and in vivo models. The fundamental principle involves the probe's PSMA-binding moiety guiding the attached fluorophore to the target cells, leading to a localized increase in fluorescence signal that can be detected using various imaging modalities, such as fluorescence microscopy and in vivo optical imaging.

Quantitative Data for PSMA-Targeting Fluorescent Probes

The following tables summarize key quantitative parameters for representative PSMA-targeting fluorescent probes. It is important to note that these data are for probes analogous to a fluorescently labeled this compound and serve to provide a reference for expected performance.

| Probe Name/Description | IC50 (nM) | Tumor-to-Background Ratio (TBR) | Cell Line(s) | Reference |

| Fluorescent Probe 29 (CB1R) | 1.8 ± 0.3 | Not Applicable | CHO (human CB1R) | [4] |

| PB-Gly-Taxol | Not Applicable | Not Applicable | HeLa | [5] |

| Probe Name/Description | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Reference |

| ATTO565 NHS ester | 564 | 590 | 0.82 | 120,000 | [6] |

| ATTO647N azide | 646 | 664 | 0.65 | 150,000 | [6] |

| BODIPY-labeled PSMA Bioconjugates | ~500 | ~510 | Not Specified | Not Specified | [7] |

Experimental Protocols

The following are detailed methodologies for key experiments involving PSMA-targeting fluorescent probes. These protocols are generalized and may require optimization for specific probes and cell lines.

Synthesis of a Fluorescently Labeled PSMA Inhibitor (General Protocol)

This protocol describes a general approach for conjugating a PSMA inhibitor (containing a primary amine) with an NHS-ester functionalized fluorescent dye.

Materials:

-

PSMA inhibitor with a linker containing a primary amine (e.g., a derivative of this compound)

-

NHS-ester functionalized fluorescent dye (e.g., Cy5-NHS ester)

-

Anhydrous Dimethylformamide (DMF)

-

DIPEA (N,N-Diisopropylethylamine)

-

Solid Phase Extraction (SPE) cartridge or HPLC for purification

-

Lyophilizer

Procedure:

-

Dissolve the PSMA inhibitor in anhydrous DMF.

-

Add DIPEA to the solution to act as a base.

-

In a separate light-protected vial, dissolve the NHS-ester fluorescent dye in anhydrous DMF.

-

Slowly add the dye solution to the inhibitor solution while stirring.

-

Allow the reaction to proceed for 4-12 hours at room temperature, protected from light.

-

Monitor the reaction progress using LC-MS.

-

Upon completion, quench the reaction by adding a small amount of water.

-

Purify the fluorescent probe conjugate using a C18 SPE cartridge or by preparative HPLC.

-

Lyophilize the purified product to obtain a dry powder.

-

Store the final product at -20°C or -80°C, protected from light.

In Vitro Cell Staining and Fluorescence Microscopy

Materials:

-

PSMA-positive (e.g., LNCaP, C4-2) and PSMA-negative (e.g., PC-3, DU-145) cancer cell lines

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

Paraformaldehyde (PFA) for fixing (optional)

-

DAPI for nuclear counterstaining

-

Fluorescently labeled PSMA probe

-

Fluorescence microscope with appropriate filter sets

Procedure:

-

Seed PSMA-positive and PSMA-negative cells onto glass-bottom dishes or chamber slides and culture until they reach 50-70% confluency.

-

Prepare a working solution of the fluorescent PSMA probe in serum-free cell culture medium (e.g., 100 nM).

-

Wash the cells twice with warm PBS.

-

Incubate the cells with the probe-containing medium for 30-60 minutes at 37°C.

-

For a blocking experiment (to confirm specificity), pre-incubate a set of PSMA-positive cells with a high concentration (e.g., 10 µM) of an unlabeled PSMA inhibitor for 30 minutes before adding the fluorescent probe.

-

Wash the cells three times with warm PBS to remove the unbound probe.

-

Add fresh culture medium or PBS to the cells.

-

(Optional) Fix the cells with 4% PFA for 15 minutes at room temperature, followed by washing with PBS.

-

Counterstain the cell nuclei with DAPI for 5 minutes, followed by washing.

-

Image the cells using a fluorescence microscope. Acquire images in the channels corresponding to the fluorescent probe and DAPI.

In Vivo Tumor Imaging in a Mouse Model

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

PSMA-positive tumor cells (e.g., C4-2)

-

Matrigel

-

Fluorescently labeled PSMA probe

-

In vivo imaging system (IVIS) or similar

-

Anesthesia (e.g., isoflurane)

Procedure:

-

Subcutaneously implant PSMA-positive tumor cells mixed with Matrigel into the flank of the mice.

-

Allow the tumors to grow to a suitable size (e.g., 100-200 mm³).

-

Prepare a sterile solution of the fluorescent PSMA probe in saline or PBS.

-

Anesthetize the mice.

-

Administer the probe via intravenous (tail vein) injection.

-

At various time points post-injection (e.g., 1, 4, 24, and 48 hours), anesthetize the mice and acquire whole-body fluorescence images using an in vivo imaging system.

-

After the final imaging time point, euthanize the mice and excise the tumor and major organs for ex vivo imaging to confirm probe distribution.

-

Quantify the fluorescence intensity in the tumor and other tissues to determine the tumor-to-background ratio.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key concepts and workflows described in this guide.

Caption: Workflow for PSMA-targeted bioimaging from probe synthesis to in vivo application.

Caption: Mechanism of fluorescent probe accumulation in PSMA-positive tumor cells.

Conclusion

This compound, as a PSMA inhibitor, represents a class of molecules with significant potential for the development of targeted bioimaging agents. While detailed public data on a fluorescently labeled version of this compound is limited, the extensive research on analogous PSMA-targeting probes provides a strong foundation for its application. The high specificity for PSMA allows for clear visualization of tumor cells, aiding in preclinical research and potentially in future clinical applications such as image-guided surgery. The protocols and data presented in this guide offer a comprehensive starting point for researchers looking to utilize PSMA-targeted fluorescent probes for tumor cell bioimaging. Further research into the specific photophysical properties and in vivo performance of a fluorescently conjugated this compound is warranted to fully elucidate its capabilities as a bioimaging tool.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. glpbio.com [glpbio.com]

- 3. This compound (PSMA inhibitor) - Ruixibiotech [ruixibiotech.com]

- 4. Highly Selective Drug-Derived Fluorescent Probes for the Cannabinoid Receptor Type 1 (CB1R) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of a Fluorescent Analogue of Paclitaxel That Selectively Binds Microtubules and Sensitively Detects Efflux by P-Glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. A Structure‐Activity Relationship Study of Bimodal BODIPY‐Labeled PSMA‐Targeting Bioconjugates - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Properties of tert-Butyl-DCL

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl-DCL, systematically known as (S)-Di-tert-butyl 2-(3-((S)-6-amino-1-(tert-butoxy)-1-oxohexan-2-yl)ureido)pentanedioate, is a small molecule inhibitor of Prostate-Specific Membrane Antigen (PSMA). PSMA is a transmembrane glycoprotein that is highly overexpressed in prostate cancer cells, making it a prime target for both diagnostics and therapeutics. This compound serves as a crucial building block in the synthesis of more complex molecules, such as fluorescent probes and radiolabeled ligands, for the imaging and treatment of prostate cancer.[1][2][3][4] This guide provides a comprehensive overview of the fundamental properties of this compound, including its chemical characteristics, biological function, and the signaling pathways it influences.

Chemical Properties and Synthesis

This compound is a complex di-tert-butyl-protected amino acid derivative.[5] The tert-butyl protecting groups on the carboxylic acid functionalities enhance its stability during multi-step chemical syntheses and can be readily removed under acidic conditions when required.[3][6]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1025796-31-9 | [7] |

| Molecular Formula | C₂₄H₄₅N₃O₇ | [7] |

| Molecular Weight | 487.63 g/mol | [7] |

| Topological Polar Surface Area | 146 Ų | [5] |

| Appearance | Solid | [6] |

| Storage Conditions | -20°C, protected from light and moisture | [8] |

Biological Activity and Mechanism of Action

The primary biological function of this compound stems from its ability to act as a competitive inhibitor of Prostate-Specific Membrane Antigen (PSMA).[9] PSMA has enzymatic activity, specifically as a glutamate carboxypeptidase. By binding to the active site of PSMA, this compound blocks its enzymatic function.

Quantitative Data on PSMA Inhibition

While specific IC50 or Ki values for this compound are not publicly available, the affinity of urea-based PSMA inhibitors is typically in the low nanomolar range. For instance, similar small molecule PSMA inhibitors have demonstrated high affinity for PSMA-expressing cells.[10] The inhibitory activity of such compounds is commonly determined through competitive binding assays.

Table 2: Representative Inhibitory Activities of Similar Urea-Based PSMA Inhibitors

| Compound | IC50 (nM) | Cell Line | Reference |

| PSMA I&T | 2.3 ± 1.4 | LNCaP | [11] |

| PSMA-617 | 0.90 ± 0.30 | LS174T | [12] |

| DBCO-PEG4-CTT-54 | 1.0 | LNCaP | [10] |

Signaling Pathways Modulated by PSMA Inhibition

Recent research has elucidated a critical role for PSMA in modulating intracellular signaling pathways that are crucial for prostate cancer progression, particularly the PI3K/Akt pathway.[13] PSMA expression has been shown to redirect cell survival signaling from the MAPK pathway towards the PI3K/Akt pathway, thereby promoting tumor growth and survival.[1][14][15]

Inhibition of PSMA's enzymatic activity has been demonstrated to suppress PI3K signaling.[5][6] This occurs because PSMA-mediated cleavage of extracellular substrates leads to the release of glutamate, which can then activate metabotropic glutamate receptors (mGluR) on the cancer cell surface. This activation, in turn, stimulates the p110β catalytic subunit of PI3K, leading to the phosphorylation and activation of Akt.[5] By blocking PSMA, inhibitors like this compound can prevent this cascade, leading to a reduction in pro-survival signaling.

Logical Workflow for PSMA-Mediated PI3K/Akt Pathway Activation

Caption: PSMA-mediated activation of the PI3K/Akt signaling pathway and its inhibition by this compound.

Experimental Protocols

Competitive Binding Assay for PSMA Inhibitors

This protocol is adapted from methodologies used for similar urea-based PSMA inhibitors.[11][16]

-

Cell Culture: PSMA-positive human prostate cancer cells (e.g., LNCaP) are cultured in appropriate media and seeded in 24-well plates to form monolayers.

-

Radioligand Preparation: A known PSMA-targeting radioligand (e.g., ¹²⁵I-labeled MIP-1072) is used as the competitor.

-

Competition Assay:

-

Cells are incubated with a constant concentration of the radioligand and increasing concentrations of the test inhibitor (this compound).

-

Non-specific binding is determined in the presence of a high concentration of a known non-labeled PSMA inhibitor (e.g., 2-PMPA).

-

Incubation is typically carried out at 4°C for 1 hour to minimize internalization.

-

-

Washing and Lysis: After incubation, cells are washed with cold buffer to remove unbound ligand and then lysed.

-

Quantification: The amount of bound radioactivity in the cell lysates is measured using a gamma counter.

-

Data Analysis: The IC50 value, the concentration of the inhibitor that displaces 50% of the specific binding of the radioligand, is calculated by non-linear regression analysis.

Cellular Uptake and Internalization Assay

This protocol outlines a general method for assessing the cellular uptake and internalization of PSMA-targeted molecules.[4][17]

-

Cell Seeding: PSMA-positive cells (e.g., LNCaP) are seeded in culture dishes and allowed to adhere.

-

Incubation with Test Compound: Cells are incubated with a labeled version of the compound of interest (e.g., a radiolabeled derivative of this compound) for various time points (e.g., 1, 2, 4, 6 hours) at 37°C.

-

Determination of Total Cell-Associated Radioactivity:

-

At each time point, the medium is removed, and cells are washed with cold PBS.

-

Cells are lysed, and the radioactivity in the lysate is measured to determine the total cell-associated radioactivity (surface-bound + internalized).

-

-

Determination of Internalized Radioactivity:

-

To differentiate between surface-bound and internalized compound, after incubation and washing, cells are treated with an acidic buffer (e.g., glycine buffer, pH 2.5) for a short period to strip off surface-bound radioactivity.

-

The radioactivity remaining in the cells after the acid wash represents the internalized fraction.

-

-

Data Normalization: Cellular uptake and internalization are typically expressed as a percentage of the added dose per milligram of cellular protein.

In Vivo Biodistribution Study

This protocol describes a general procedure for evaluating the in vivo distribution of a radiolabeled PSMA inhibitor.[1][14]

-

Animal Model: Tumor-bearing animal models are established by subcutaneously inoculating PSMA-positive human prostate cancer cells into immunocompromised mice.

-

Radiotracer Administration: The radiolabeled compound is administered to the tumor-bearing mice, typically via tail vein injection.

-

Tissue Harvesting: At various time points post-injection (e.g., 1, 4, 24 hours), animals are euthanized, and various organs and tissues of interest (including the tumor, blood, kidneys, liver, spleen, muscle, etc.) are collected and weighed.

-

Radioactivity Measurement: The radioactivity in each tissue sample is measured using a gamma counter.

-

Data Analysis: The biodistribution is expressed as the percentage of the injected dose per gram of tissue (%ID/g). This allows for the assessment of tumor uptake and clearance from non-target organs.

Experimental Workflow for Biodistribution Studies

References

- 1. 99mTc-labeled small-molecule inhibitors of prostate-specific membrane antigen: pharmacokinetics and biodistribution studies in healthy subjects and patients with metastatic prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. glpbio.com [glpbio.com]

- 3. Design, synthesis and biological evaluation of a novel PSMA–PI3K small molecule drug conjugate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Preclinical Evaluation of Urea-Based Prostate-Specific Membrane Antigen-Targeted Conjugates Labeled with 177Lu - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Development of [99mTc]TcO-ABX474: Design, Synthesis, and Biological Evaluation of PSMA-Binding Technetium-99m Radioligands for SPECT Imaging of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PSMA-targeted SPECT agents: Mode of Binding effect on in vitro Performance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Preclinical Evaluation of a PSMA-Targeting Homodimer with an Optimized Linker for Imaging of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and Characterization of a Novel Prostate Cancer-Targeted PI3 Kinase Inhibitor Prodrug - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Influence of Molecular Design on the Tumor Targeting and Biodistribution of PSMA-Binding Tracers Labeled with Technetium-99m - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In vitro and in vivo comparative study of a novel 68Ga-labeled PSMA-targeted inhibitor and 68Ga-PSMA-11 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis and in vitro and in vivo evaluation of urea-based PSMA inhibitors with increased lipophilicity - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the Anticancer Activity of tert-Butyl-DCL: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Mechanism of Action: PSMA Inhibition

tert-Butyl-DCL is designed to specifically bind to and inhibit the enzymatic activity of PSMA.[4][5] PSMA has been shown to play a role in several cancer-promoting signaling pathways, most notably the PI3K/Akt pathway. By inhibiting PSMA, this compound is hypothesized to disrupt these signaling cascades, leading to a reduction in cancer cell proliferation, survival, and angiogenesis.

Below is a diagram illustrating the putative signaling pathway affected by this compound.

Quantitative Data Summary

Due to the absence of published studies on this compound, specific quantitative data cannot be provided. However, the following tables represent the types of data that would be generated from the experimental protocols described below to characterize the anticancer activity of a compound like this compound.

Table 1: In Vitro Cytotoxicity (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) after 72h |

| LNCaP | Prostate Cancer (PSMA+) | Hypothetical Value |

| PC-3 | Prostate Cancer (PSMA-) | Hypothetical Value |

| Caki-1 | Renal Cell Carcinoma | Hypothetical Value |

| HUVEC | Normal Endothelial Cells | Hypothetical Value |

Table 2: Apoptosis Induction

| Cell Line | Treatment | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) |

| LNCaP | Control | Hypothetical Value | Hypothetical Value |

| LNCaP | This compound (IC50) | Hypothetical Value | Hypothetical Value |

Table 3: Protein Expression Modulation (Western Blot Densitometry)

| Protein | Treatment | Relative Expression Level (Normalized to Control) |

| p-Akt (Ser473) | This compound | Hypothetical Value |

| Cleaved Caspase-3 | This compound | Hypothetical Value |

| Bcl-2 | This compound | Hypothetical Value |

Detailed Experimental Protocols

The following are detailed protocols for key experiments to elucidate the anticancer activity of this compound.

Cell Viability Assay (MTT Assay)

This assay determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., LNCaP, PC-3)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO).

-

Incubate the plate for 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

References

An In-depth Technical Guide to tert-Butyl-DCL (CAS Number: 1025796-31-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl-DCL, with the CAS number 1025796-31-9, is a synthetic intermediate crucial in the development of targeted therapeutics and diagnostics.[1][2] Specifically, it serves as a key building block for the synthesis of urea-based inhibitors of Prostate-Specific Membrane Antigen (PSMA), a well-validated target in cancer research, particularly for prostate cancer.[3][4] This guide provides a comprehensive overview of the available technical data on this compound, including its physicochemical properties, a plausible synthesis and purification protocol based on related compounds, and its role in modulating cellular signaling pathways through PSMA inhibition.

Physicochemical Properties

This compound, chemically known as (S)-Di-tert-butyl 2-(3-((S)-6-amino-1-(tert-butoxy)-1-oxohexan-2-yl)ureido)pentanedioate, possesses the following properties:[][6]

| Property | Value | Source |

| CAS Number | 1025796-31-9 | [7] |

| Molecular Formula | C₂₄H₄₅N₃O₇ | [6][7] |

| Molecular Weight | 487.63 g/mol | [6] |

| Appearance | Solid | [] |

| Solubility | Soluble in water | [1] |

| Predicted Boiling Point | 596.6 ± 50.0 °C | [7] |

| Predicted Melting Point | Not Available | [7] |

| Storage | -20°C | [8] |

Synthesis and Purification

Plausible Experimental Protocol:

Materials:

-

(S)-lysine(Z)-tert-butyl ester

-

Triphosgene

-

Diisopropylethylamine (DIPEA)

-

(S)-glutamic acid di-tert-butyl ester hydrochloride

-

Dichloromethane (DCM), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Palladium on carbon (10%)

-

Methanol

-

Ethyl acetate

-

Hexanes

-

Silica gel for column chromatography

Synthesis Workflow:

Caption: A plausible workflow for the synthesis and purification of this compound.

Step 1: Urea Formation

-

Dissolve (S)-lysine(Z)-tert-butyl ester in anhydrous DCM.

-

Add triphosgene to the solution at 0°C under an inert atmosphere.

-

Slowly add a solution of DIPEA in anhydrous DCM to the reaction mixture.

-

After stirring, add a solution of (S)-glutamic acid di-tert-butyl ester hydrochloride and additional DIPEA in anhydrous DMF.

-

Allow the reaction to proceed to completion, monitored by thin-layer chromatography (TLC).

Step 2: Deprotection

-

The crude protected intermediate is dissolved in methanol.

-

10% Palladium on carbon is added to the solution.

-

The mixture is subjected to hydrogenation to remove the benzyloxycarbonyl (Z) protecting group from the lysine residue.

-

The reaction progress is monitored by TLC.

Step 3: Purification

-

After completion of the deprotection, the catalyst is removed by filtration.

-

The solvent is evaporated under reduced pressure to yield the crude product.

-

The crude this compound is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

-

Fractions containing the pure product are combined and the solvent is evaporated to yield the final product.

Mechanism of Action and Signaling Pathways

This compound is a precursor for inhibitors that target Prostate-Specific Membrane Antigen (PSMA), a transmembrane carboxypeptidase that is highly overexpressed on the surface of prostate cancer cells. Inhibition of PSMA's enzymatic activity has been shown to have anti-cancer effects.

PSMA expression has been linked to the activation of the PI3K-Akt signaling pathway, a critical pathway for cell survival and proliferation, while suppressing the MAPK/ERK pathway. This signaling switch is believed to contribute to prostate cancer progression. Therefore, inhibitors derived from this compound are expected to counteract this effect, leading to the inhibition of the pro-survival PI3K-Akt pathway and potentially reactivating apoptotic signals.

PSMA-Mediated Signaling Pathway:

Caption: PSMA signaling promotes cell survival via the PI3K/Akt pathway.

Biological Activity

Conclusion

This compound is a valuable chemical entity for the development of targeted therapies against PSMA-expressing cancers. Its physicochemical properties and the general principles of its synthesis are understood, providing a solid foundation for its use in medicinal chemistry and drug discovery. The inhibition of the PSMA-driven PI3K-Akt signaling pathway by molecules derived from this compound represents a promising strategy for cancer treatment. Further research to publicly document its specific biological activity and a detailed, optimized synthesis protocol would be beneficial to the scientific community.

References

- 1. This compound (PSMA inhibitor) | 1025796-31-9 [chemicalbook.com]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound (PSMA inhibitor) - Ruixibiotech [ruixibiotech.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 6. teledyneisco.com [teledyneisco.com]

- 7. This compound (PSMA inhibitor)_1025796-31-9_新研博美 [xinyanbm.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. PSMA Inhibitor, Gene | MedChemExpress [medchemexpress.eu]

- 10. glpbio.com [glpbio.com]

Unraveling the Molecular Interactions of tert-Butyl-DCL: A Technical Guide to its Selectivity and Affinity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of selectivity and affinity for tert-Butyl-DCL, a key intermediate in the synthesis of potent urea-based inhibitors of Prostate-Specific Membrane Antigen (PSMA). As a precursor molecule, understanding its binding characteristics and interaction with PSMA is crucial for the rational design and development of novel diagnostic and therapeutic agents targeting prostate cancer. This document provides a comprehensive overview of the available data, detailed experimental methodologies, and a visualization of the relevant biological pathways.

Core Concepts: Affinity and Selectivity of PSMA Inhibitors

Prostate-Specific Membrane Antigen (PSMA), a transmembrane glycoprotein, is significantly overexpressed in prostate cancer cells, making it an exceptional target for targeted therapies. The efficacy of PSMA inhibitors is largely determined by two key parameters:

-

Affinity: The strength of the binding interaction between the inhibitor and the PSMA protein. This is quantitatively expressed by metrics such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value indicates a higher affinity.

-

Selectivity: The inhibitor's preference for binding to PSMA over other proteins or enzymes in the body. High selectivity is critical to minimize off-target effects and reduce potential toxicity.

Quantitative Data Summary

The following table summarizes the binding affinities of several urea-based PSMA inhibitors synthesized using methodologies involving precursors like this compound. This data, extracted from the work of Gade N, et al. (2023), serves as a reference for the potency of compounds built upon the Lys-urea-Glu scaffold.[1]

| Compound | Target | Assay Type | Cell Line | Radioligand | IC50 (µM) |

| Compound 6a | PSMA | Competitive Binding Assay | LNCaP | [18F]PSMA-1007 | 1.5 |

| Compound 6b | PSMA | Competitive Binding Assay | LNCaP | [18F]PSMA-1007 | 0.09 |

| Compound 17 | PSMA | Competitive Binding Assay | LNCaP | [18F]PSMA-1007 | 0.013 |

| 2-PMPA | PSMA | Competitive Binding Assay | LNCaP | [18F]PSMA-1007 | Control |

| PSMA-1007 | PSMA | Competitive Binding Assay | LNCaP | [18F]PSMA-1007 | Control |

Note: The IC50 values represent the concentration of the compound required to inhibit 50% of the radioligand binding. Lower IC50 values indicate higher binding affinity.

Experimental Protocols

The following is a detailed methodology for a competitive binding assay used to determine the PSMA inhibitory potency of urea-based compounds, as described by Gade N, et al. (2023).[1]

In Vitro Competitive Binding Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against PSMA.

Materials:

-

PSMA-expressing LNCaP cells

-

[18F]PSMA-1007 (radioligand)

-

Test compounds (e.g., newly synthesized PSMA inhibitors)

-

2-(Phosphonomethyl)pentanedioic acid (2-PMPA) and PSMA-1007 (as reference compounds)

-

Cell culture medium

-

Binding buffer

-

Multi-well plates

-

Gamma counter

Procedure:

-

Cell Culture: LNCaP cells are cultured under standard conditions until they reach the desired confluence.

-

Assay Preparation: The cells are harvested, washed, and resuspended in a binding buffer to a specific concentration.

-

Competition Reaction:

-

A constant concentration of the radioligand, [18F]PSMA-1007, is added to all wells.

-

Varying concentrations of the test compounds (typically in a serial dilution) are added to the wells.

-

Control wells containing only the radioligand (for total binding) and wells with an excess of a known high-affinity PSMA inhibitor like 2-PMPA or unlabeled PSMA-1007 (for non-specific binding) are also prepared.

-

-

Incubation: The plates are incubated at a controlled temperature (e.g., room temperature) for a specific duration to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The contents of the wells are filtered through a membrane that traps the cells with the bound radioligand. The filter is then washed to remove any unbound radioligand.

-

Quantification: The amount of radioactivity on each filter is measured using a gamma counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The percentage of specific binding at each concentration of the test compound is plotted against the logarithm of the compound concentration. The IC50 value is then determined from the resulting sigmoidal curve.

Signaling Pathways Modulated by PSMA Inhibition

The binding of inhibitors to PSMA not only blocks its enzymatic activity but can also modulate intracellular signaling pathways, impacting cancer cell survival and proliferation. Research has shown that PSMA expression can influence a critical switch between the Mitogen-Activated Protein Kinase (MAPK) and the Phosphoinositide 3-Kinase (PI3K)/AKT signaling pathways.[2][3][4]

-

In the presence of high PSMA expression: PSMA can interact with cellular scaffolding proteins, leading to the preferential activation of the PI3K/AKT pathway . This pathway is a key driver of cell survival, proliferation, and resistance to apoptosis.

-

Upon PSMA inhibition: By blocking the function of PSMA, inhibitors can disrupt this signaling axis, potentially leading to a decrease in the pro-survival signals from the PI3K/AKT pathway. This can render cancer cells more susceptible to apoptosis and other therapeutic interventions.

Conclusion

While direct quantitative binding data for the precursor this compound is not extensively documented, its central role in the synthesis of highly potent and selective urea-based PSMA inhibitors is undisputed. The provided experimental protocols offer a robust framework for assessing the affinity of novel compounds derived from this core structure. Furthermore, the elucidation of PSMA's influence on critical cancer cell signaling pathways underscores the therapeutic potential of its inhibition. Future research focusing on the detailed characterization of key synthetic intermediates like this compound will undoubtedly contribute to the continued advancement of targeted therapies for prostate cancer.

References

- 1. N-Alkyl Carbamoylimidazoles as Versatile Synthons for the Synthesis of Urea-Based PSMA Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PSMA redirects MAPK to PI3K-AKT signaling to promote prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PSMA redirects cell survival signaling from the MAPK to the PI3K-AKT pathways to promote the progression of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. urotoday.com [urotoday.com]

Preliminary Efficacy of tert-Butyl-DCL: A Technical Overview for Drug Development Professionals

Introduction: tert-Butyl-DCL is a small molecule inhibitor targeting Prostate-Specific Membrane Antigen (PSMA), a transmembrane protein significantly overexpressed on the surface of prostate cancer cells.[1][2][3][4][5][6][7] This heightened expression makes PSMA an attractive target for therapeutic intervention in prostate cancer.[2][5] Preliminary studies and research on related compounds suggest that this compound holds promise not only as a potential anti-cancer agent but also as a high-affinity bioimaging tool for diagnostics.[1][3][4][5][6][7] This technical guide provides a summary of the available preliminary data and outlines the established experimental protocols relevant to the evaluation of this compound's efficacy.

Mechanism of Action and Signaling Pathway

While direct studies on the signaling pathways affected by this compound are not yet publicly detailed, research on structurally related compounds offers valuable insights. A similar tert-butyl-containing compound, 4-(tert-butyl)-2,6-bis(1-phenylethyl)phenol (KTH-13-t-Bu), has been shown to induce apoptosis in cancer cells through the mitochondrial-dependent intrinsic pathway.[8][9] This process is characterized by the modulation of key apoptotic proteins, including a decrease in the anti-apoptotic protein Bcl-2 and the precursors of caspases 3 and 9, alongside an increase in their cleaved, active forms.[8][9]

Furthermore, this related compound has been observed to suppress the Src/AKT/STAT3 cell survival signaling cascade.[8][9] It is plausible that this compound, through its inhibition of PSMA, may trigger similar pro-apoptotic pathways.

Quantitative Data

Specific quantitative efficacy data for this compound, such as IC50 and Ki values, are not yet available in the public domain. However, the efficacy of any PSMA-targeting agent is intrinsically linked to the level of PSMA expression on the target cells. The following tables summarize representative PSMA expression levels in commonly used prostate cancer cell lines, which are critical for the design and interpretation of in vitro and in vivo studies of this compound.

Table 1: PSMA Expression in Prostate Cancer Cell Lines

| Cell Line | PSMA Expression Level | Method of Quantification | Reference |

| LNCaP | High | Radioligand Binding Assay, Flow Cytometry | [1][3][8] |

| 22Rv1 | Low | Immunofluorescent Staining | [3] |

| PC-3 | Negative/Very Low | Immunofluorescent Staining, Flow Cytometry | [3][8] |

Table 2: Representative Binding Affinities of Small Molecule PSMA Inhibitors

| Compound | Ki (nM) | Assay Type | Reference |

| SBPD-1 | 8.84 | Competitive Binding Assay | [6] |

| PSMA-IN-1 | 2.49 | Not Specified | [5] |

| BWD | 35.86 (IC50) | Not Specified | [5] |

Note: The data in Table 2 is for other PSMA inhibitors and serves as a reference for the expected potency range.

Experimental Protocols

Detailed experimental protocols for the evaluation of this compound are not publicly available. The following are established methodologies for assessing the efficacy of small molecule inhibitors targeting cell surface antigens like PSMA.

PSMA Inhibition Assay (Competitive Binding)

This assay determines the ability of this compound to compete with a known radiolabeled ligand for binding to PSMA.

-

Cell Culture: LNCaP cells (high PSMA expression) are cultured in appropriate media and seeded in 24-well plates.

-

Radioligand Preparation: A known PSMA-targeting radioligand (e.g., [68Ga]Ga-PSMA-11) is prepared.

-

Competition Assay:

-

Cells are incubated with a fixed concentration of the radioligand.

-

Increasing concentrations of this compound are added to the wells.

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled known PSMA inhibitor.

-

-

Measurement: After incubation, cells are washed, and the bound radioactivity is measured using a gamma counter.

-

Data Analysis: The IC50 value (the concentration of this compound that inhibits 50% of radioligand binding) is calculated by non-linear regression analysis.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: LNCaP (PSMA-positive) and PC-3 (PSMA-negative) cells are seeded in 96-well plates.

-

Compound Treatment: Cells are treated with a range of concentrations of this compound for 24, 48, and 72 hours.

-

MTT Incubation: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the untreated control, and the IC50 value is determined.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Cells are treated with this compound at concentrations around the determined IC50 value.

-

Staining: After treatment, cells are harvested and stained with Annexin V-FITC (binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI; enters and stains the DNA of late apoptotic and necrotic cells with compromised membranes).

-

Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

In Vivo Efficacy in a Xenograft Model

This protocol outlines a typical study to assess the anti-tumor activity of this compound in a mouse model.

-

Animal Model: Male immunodeficient mice (e.g., BALB/c nude) are used.

-

Tumor Implantation: LNCaP or other PSMA-positive prostate cancer cells are subcutaneously injected into the flanks of the mice.

-

Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound is administered (e.g., intraperitoneally or intravenously) at various doses and schedules.

-

Monitoring: Tumor volume and body weight are measured regularly.

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size. Tumors are then excised for further analysis (e.g., histology, biomarker analysis).

-

Data Analysis: Tumor growth inhibition is calculated, and survival curves are generated.

Conclusion

This compound is a promising small molecule inhibitor of PSMA with potential applications in both the treatment and imaging of prostate cancer. While comprehensive efficacy data is still emerging, the established role of PSMA in prostate cancer and the pro-apoptotic mechanisms of similar compounds provide a strong rationale for its continued development. The experimental protocols outlined in this guide represent the standard methodologies that will be crucial in defining the therapeutic potential of this compound. Future studies will need to focus on generating specific quantitative data for this compound to fully elucidate its efficacy profile.

References

- 1. Quantification of PSMA expression in primary human and xenograft tumors using radioligand binding and digital autoradiograpy | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Expression of prostate-specific membrane antigen (PSMA) on circulating tumor cells (CTCs) in castration-resistant prostate cancer. - ASCO [asco.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. PSMA Inhibitor, Gene | MedChemExpress [medchemexpress.eu]

- 6. A prostate-specific membrane antigen (PSMA)-targeted prodrug with a favorable in vivo toxicity profile - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Therapeutic Efficacy of a Bivalent Inhibitor of Prostate-Specific Membrane Antigen Labeled with 67Cu - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Role of tert-Butyl-DCL as a Precursor in the Synthesis of Potent PSMA Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of tert-Butyl-DCL, chemically known as (S)-Di-tert-butyl 2-(3-((S)-6-amino-1-(tert-butoxy)-1-oxohexan-2-yl)ureido)pentanedioate, as a pivotal precursor in the development of Prostate-Specific Membrane Antigen (PSMA) inhibitors. The strategic use of tert-butyl protecting groups allows for the versatile and efficient synthesis of a wide array of PSMA-targeted agents for imaging and therapeutic applications. This document provides a comprehensive overview of the synthetic pathways, experimental protocols, and biological context for researchers in the field of oncology and drug discovery.

Introduction to PSMA and the Importance of Targeted Inhibitors

Prostate-Specific Membrane Antigen (PSMA) is a transmembrane glycoprotein that is significantly overexpressed on the surface of prostate cancer cells, particularly in advanced, metastatic, and castration-resistant disease states.[1] This overexpression makes PSMA an exceptional biomarker and an ideal target for the development of highly specific diagnostic and therapeutic agents.[2] Small molecule inhibitors that bind to the enzymatic active site of PSMA have shown immense promise in the targeted delivery of imaging agents (e.g., PET and SPECT isotopes) and therapeutic payloads (e.g., radionuclides for radioligand therapy) directly to prostate cancer cells, thereby minimizing off-target toxicity.[1]

The core pharmacophore of many highly potent PSMA inhibitors is a glutamate-urea-lysine (Glu-urea-Lys or KuE) motif.[3] The synthesis of these inhibitors often requires a precursor in which the reactive carboxylic acid groups of the glutamate and lysine moieties are protected. This compound serves as such a precursor, with its tert-butyl ester protecting groups offering stability during synthetic manipulations and allowing for facile deprotection under acidic conditions to yield the final, active inhibitor.

Quantitative Data of PSMA Inhibitors Derived from Lysine-Urea-Glutamate Precursors

The following table summarizes the inhibitory potency (Ki and IC50 values) of several PSMA inhibitors synthesized using the lysine-urea-glutamate (KuE) scaffold, which is derived from precursors like this compound. This data highlights the high affinity and specificity of these compounds for PSMA.

| Compound Name/Reference | Inhibitory Potency (Ki, nM) | IC50 (nM) | Notes |

| MIP-1072[4] | 4.6 ± 1.6[4] | - | Radioiodinated imaging agent. |

| MIP-1095[4] | 0.24 ± 0.14[4] | - | Radioiodinated imaging agent with higher affinity. |

| [125I]3[5] | 0.010[5] | - | Radiohalogenated urea-based inhibitor. |

| [18F]6[5] | 0.256[5] | - | Fluorine-18 labeled urea-based inhibitor. |

| [125I]8[5] | 0.351[5] | - | Radioiodinated urea-based inhibitor with a pyridine linker. |

| Siderophore Conjugate 6[6] | - | 4[6] | A potent inhibitor designed for potential MRI applications. |

| DBCO-PEG4-AH2-TG97[7] | - | 2.83[7] | A precursor for an inhibitor-directed enzyme prodrug therapy agent. |

| IDEPT Agent[7] | - | 41[7] | The final enzyme-inhibitor conjugate. |

| Ac-Y-2-Nal-K(Sub-KuE) (Compound 6)[8] | - | 3.9 ± 1.7[8] | High-affinity inhibitor with a naphthylalanine modification. |

| natLu-PSMA-10 (natLu-1)[9] | - | 2.8 ± 0.5[9] | Lutetium-complexed inhibitor for theranostic applications. |

Experimental Protocols

Synthesis of a tert-Butyl Protected Lysine-Urea-Glutamate Precursor (A Derivative of this compound)

This protocol describes the synthesis of a protected lysine-urea-glutamate scaffold, a key intermediate in the production of PSMA inhibitors.

Materials:

-

Di-tert-butyl L-glutamate hydrochloride

-

Nε-Cbz-L-lysine tert-butyl ester

-

Triphosgene

-

Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Palladium on carbon (Pd/C, 10%)

-

Hydrogen gas (H2)

-

Methanol (MeOH)

Procedure:

-

Urea Formation:

-

Dissolve di-tert-butyl L-glutamate hydrochloride (1.0 eq) and DIPEA (2.5 eq) in anhydrous DCM and cool to 0 °C in an ice bath.

-

In a separate flask, dissolve triphosgene (0.4 eq) in anhydrous DCM.

-

Slowly add the triphosgene solution to the glutamate solution at 0 °C and stir for 1-2 hours.

-

Add Nε-Cbz-L-lysine tert-butyl ester (1.0 eq) to the reaction mixture and allow it to warm to room temperature, stirring overnight.

-

Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the Cbz- and tert-butyl-protected lysine-urea-glutamate.[10]

-

-

Cbz-Deprotection:

-

Dissolve the purified product in methanol.

-

Add 10% Pd/C catalyst.

-

Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the tert-butyl protected lysine-urea-glutamate precursor with a free ε-amino group, analogous to this compound.[10]

-

Conjugation of a Linker and Functional Moiety

This protocol outlines the coupling of a functional moiety (e.g., a chelator for radiolabeling) to the tert-butyl protected precursor. This example uses an NHS-ester activated linker.

Materials:

-

tert-Butyl protected lysine-urea-glutamate precursor

-

NHS-ester of the desired linker/functional moiety (e.g., DOTA-NHS-ester)

-

Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF), anhydrous

Procedure:

-

Dissolve the tert-butyl protected lysine-urea-glutamate precursor (1.0 eq) and the NHS-ester of the linker/functional moiety (1.1 eq) in anhydrous DMF.

-

Add DIPEA (2.0 eq) to the solution.

-

Stir the reaction mixture at room temperature overnight.

-

Remove the solvent under high vacuum.

-

Purify the crude product by preparative HPLC to obtain the fully protected PSMA inhibitor conjugate.

Final Deprotection of tert-Butyl Esters

This is the final step to yield the active PSMA inhibitor.

Materials:

-

Fully protected PSMA inhibitor conjugate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Triisopropylsilane (TIS) (optional, as a scavenger)

Procedure:

-

Dissolve the fully protected PSMA inhibitor conjugate in DCM.

-

Add a solution of TFA in DCM (typically 1:1 v/v). TIS can be added as a scavenger to prevent side reactions.

-

Stir the reaction mixture at room temperature for 1-4 hours, monitoring the reaction by LC-MS.

-

Concentrate the reaction mixture under reduced pressure.

-

Co-evaporate with DCM or ether to remove residual TFA.

-

Purify the final deprotected PSMA inhibitor by preparative HPLC.

In Vitro Competitive Binding Assay for PSMA Inhibitors

This assay is used to determine the binding affinity (IC50) of the newly synthesized PSMA inhibitors.

Materials:

-

LNCaP cells (PSMA-positive prostate cancer cell line)

-

A known radiolabeled PSMA inhibitor (e.g., [125I]MIP-1095) as the radioligand

-

The newly synthesized, non-radiolabeled PSMA inhibitor (test compound)

-

Binding buffer (e.g., Tris-HCl buffer)

-

Multi-well plates

-

Gamma counter

Procedure:

-

Plate LNCaP cells in multi-well plates and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound in binding buffer.

-

Incubate the cells with a fixed concentration of the radioligand and varying concentrations of the test compound for a set time at 4 °C.

-

Wash the cells with ice-cold binding buffer to remove unbound radioligand.

-

Lyse the cells and measure the cell-bound radioactivity using a gamma counter.

-

Plot the percentage of specific binding of the radioligand against the concentration of the test compound.

-

Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.[9]

Visualizations

PSMA Signaling Pathway

Experimental Workflow for PSMA Inhibitor Synthesis

Conclusion

This compound and its analogues are indispensable precursors in the modular synthesis of a diverse range of PSMA inhibitors. The use of tert-butyl protecting groups provides a robust and flexible strategy for constructing complex molecules for both diagnostic and therapeutic purposes. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of targeted cancer therapy. The continued development of novel PSMA inhibitors, facilitated by versatile precursors like this compound, holds great promise for improving the diagnosis and treatment of prostate cancer.

References

- 1. What are PSMA inhibitors and how do they work? [synapse.patsnap.com]

- 2. benthamscience.com [benthamscience.com]

- 3. Synthesis and in vitro and in vivo evaluation of urea-based PSMA inhibitors with increased lipophilicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preclinical Evaluation of Novel Glutamate-Urea-Lysine Analogs that Target Prostate Specific Membrane Antigen as Molecular Imaging Pharmaceuticals for Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Radiohalogenated Prostate-Specific Membrane Antigen (PSMA)-Based Ureas as Imaging Agents for Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and synthesis of a siderophore conjugate as a potent PSMA inhibitor and potential diagnostic agent for prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Design of PSMA ligands with modifications at the inhibitor part: an approach to reduce the salivary gland uptake of radiolabeled PSMA inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for tert-Butyl-DCL in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl-DCL is a small molecule inhibitor of Prostate-Specific Membrane Antigen (PSMA), a transmembrane protein highly expressed on the surface of prostate cancer cells and in the neovasculature of many other solid tumors. Due to its high affinity and selectivity for PSMA, this compound is a valuable tool for both investigating the biological functions of PSMA and for the development of targeted anti-cancer therapies and imaging agents.[1][2] These application notes provide detailed protocols for the use of this compound in a cell culture setting to assess its effects on cell viability, signaling pathways, and for cellular imaging applications.

Note: Specific quantitative data and optimized protocols for this compound are not extensively available in publicly accessible literature. The following protocols are based on general procedures for small molecule inhibitors targeting PSMA and will likely require optimization for specific cell lines and experimental conditions.

Data Presentation

The following tables present hypothetical, yet representative, quantitative data that could be obtained from the described experimental protocols. These tables are intended to serve as a template for organizing and presenting experimental results.

Table 1: Cytotoxicity of this compound in PSMA-positive and PSMA-negative Cell Lines

| Cell Line | PSMA Expression | Compound | IC50 (nM) | Incubation Time (h) | Assay Method |

| LNCaP | High | This compound | 10 - 100 | 72 | MTT Assay |

| PC-3 | Low/Negative | This compound | > 10,000 | 72 | MTT Assay |

| C4-2 | High | This compound | 15 - 150 | 72 | AlamarBlue Assay |

| DU-145 | Negative | This compound | > 10,000 | 72 | AlamarBlue Assay |

Table 2: Effect of this compound on PSMA Downstream Signaling

| Cell Line | Treatment | Concentration (nM) | Duration (h) | p-Akt/Akt Ratio (fold change) | p-ERK/ERK Ratio (fold change) |

| LNCaP | Vehicle Control | - | 24 | 1.0 | 1.0 |

| LNCaP | This compound | 100 | 24 | 0.4 | 1.1 |

| LNCaP | This compound | 500 | 24 | 0.2 | 1.0 |

| C4-2 | Vehicle Control | - | 24 | 1.0 | 1.0 |

| C4-2 | This compound | 100 | 24 | 0.5 | 1.2 |

| C4-2 | This compound | 500 | 24 | 0.3 | 1.1 |

Signaling Pathways